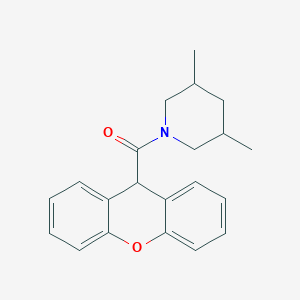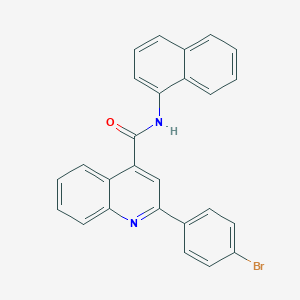![molecular formula C20H21N3O B439543 3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 313386-55-9](/img/structure/B439543.png)
3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile” is a chemical compound with the molecular formula C20H21N3O . It is a specialty product for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a three-step synthesis, analytical, physicochemical, and biological evaluation of hybrid molecules containing a lipophilic 3-trifluoromethylphenyl moiety, polar carbamoyloxy bridge, 2-hydroxypropan-1,3-diyl chain and 4- (substituted phenyl)-/4-diphenylmethylpiperazin-1-ium-1-yl fragment has been described .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a propanenitrile group . The piperazine ring is substituted at the 4-position with a diphenylmethyl group .Aplicaciones Científicas De Investigación
Piperazine Derivatives in Medicine
Piperazine derivatives are known for their versatility in drug development, with applications ranging from anti-mycobacterial agents to psychotropic drugs. Their unique structure allows for the design of compounds with a wide range of therapeutic effects.
Anti-mycobacterial Activity : Piperazine and its analogues have demonstrated significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings are crucial for developing new anti-TB molecules that are safer, more selective, and cost-effective (Girase et al., 2020).
Therapeutic Patents : The incorporation of piperazine in therapeutic patents showcases the compound's broad potential across various diseases. Modifications to the piperazine nucleus have yielded molecules with improved pharmacokinetic and pharmacodynamic profiles, highlighting the scaffold's flexibility in drug discovery (Rathi et al., 2016).
Pharmacophoric Groups : Piperazine derivatives are key pharmacophoric groups in antipsychotic agents, contributing to potency and selectivity at D2-like receptors. Understanding the role of arylalkyl substituents in these compounds aids in the rational design of new psychotropic medications (Sikazwe et al., 2009).
N-dealkylation and Metabolism : The extensive metabolism of arylpiperazine derivatives, including N-dealkylation, underscores the complexity of their pharmacological actions. These processes are vital for understanding the therapeutic and adverse effects of drugs containing piperazine structures (Caccia, 2007).
DNA Minor Groove Binders : Piperazine derivatives play a significant role in the development of DNA minor groove binders, like Hoechst 33258 and its analogues. These compounds are crucial for studying DNA interactions and have applications in radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c21-12-11-19(24)22-13-15-23(16-14-22)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVXWYLWBLENCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-[(9H-xanthen-9-ylcarbonyl)amino]terephthalate](/img/structure/B439466.png)


![Dimethyl 5-{[(2-phenyl-4-quinolyl)carbonyl]amino}isophthalate](/img/structure/B439564.png)
![1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione](/img/structure/B439600.png)
![6,6-dimethyl-2,4-bis(methylsulfanyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B439627.png)
![5,7-dimethyl-3-{3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B439628.png)
![2-(butylsulfanyl)-3-cyclopentyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B439630.png)
![5-bromo-3-{3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B439639.png)
methanone](/img/structure/B439657.png)

![2-amino-4-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B439732.png)
![methyl 2-chloro-5-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B439741.png)
![methyl 4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B439742.png)